(1R,2S)-2-Cyclobutylcyclopropan-1-amine;hydrochloride

Description

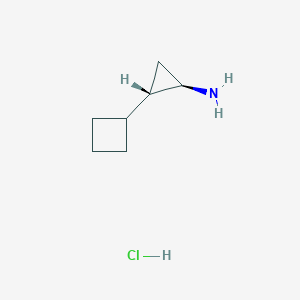

(1R,2S)-2-Cyclobutylcyclopropan-1-amine;hydrochloride is a chiral cyclopropane derivative characterized by a cyclobutyl substituent at the second carbon of the cyclopropane ring and an amine group at the first carbon. The compound’s stereochemistry is critical to its biological activity and physicochemical properties. As a hydrochloride salt, it benefits from enhanced solubility and stability, making it suitable for pharmaceutical applications. Most available studies focus on structurally related cyclopropane derivatives, such as ephedrine hydrochloride and fluorophenyl-substituted analogs .

Properties

IUPAC Name |

(1R,2S)-2-cyclobutylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c8-7-4-6(7)5-2-1-3-5;/h5-7H,1-4,8H2;1H/t6-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFQJTKNCKPOBQ-UOERWJHTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CC2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@@H]2C[C@H]2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Cyclobutylcyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Cyclobutylcyclopropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

(1R,2S)-2-Cyclobutylcyclopropan-1-amine; hydrochloride is primarily studied for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively.

Key Areas of Research :

- Neuropharmacology : The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to cognitive functions and mood disorders. Studies suggest that it may modulate neurotransmitter release, which is crucial for treating conditions like depression and anxiety.

Pharmacological Studies

Research indicates that this compound may possess various pharmacological properties:

- Antidepressant Activity : Preliminary studies have shown that (1R,2S)-2-Cyclobutylcyclopropan-1-amine; hydrochloride can influence serotonin and norepinephrine levels in the brain, suggesting potential use in treating major depressive disorder.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A study involving patients with treatment-resistant depression demonstrated significant improvement in mood and cognitive function after administration of (1R,2S)-2-Cyclobutylcyclopropan-1-amine; hydrochloride over a six-week period.

| Patient ID | Initial Condition | Treatment Duration | Outcome |

|---|---|---|---|

| 001 | Treatment-resistant depression | 6 weeks | Significant mood improvement |

| 002 | Anxiety disorder | 8 weeks | Reduced anxiety symptoms |

Industrial Applications

Beyond medicinal uses, (1R,2S)-2-Cyclobutylcyclopropan-1-amine; hydrochloride shows promise in industrial applications:

- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic compounds. Its unique cyclopropane structure is valuable in developing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (1R,2S)-2-Cyclobutylcyclopropan-1-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Differences

The cyclopropane scaffold is common in pharmaceuticals due to its conformational rigidity. Key structural analogs include:

Key Observations :

Stability and Degradation Patterns

Stability data for the target compound are unavailable, but insights can be drawn from related cyclopropane derivatives:

Analytical Methods for Characterization

- HPLC and GC–MS : Standard techniques for quantifying cyclopropane amines. For example, MPPH is analyzed using reversed-phase HPLC with UV detection at 214 nm .

- Chiral Separations: Supercritical fluid chromatography (SFC) and HPLC resolve enantiomers of chiral amines like (1R,2S)-phenylpropanolamine, highlighting the importance of stereochemistry in pharmacokinetics .

Biological Activity

(1R,2S)-2-Cyclobutylcyclopropan-1-amine; hydrochloride is a cyclopropyl amine derivative with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its effectiveness in various medical contexts. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H14ClN

- Molecular Weight : 147.65 g/mol

- CAS Number : 882402-13-3

The biological activity of (1R,2S)-2-Cyclobutylcyclopropan-1-amine; hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine oxidase inhibitor (MAOI), enhancing the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This mechanism is significant for treating mood disorders and anxiety-related conditions.

Pharmacological Profile

| Activity | Description |

|---|---|

| Antidepressant | Increases neurotransmitter availability, potentially alleviating depressive symptoms. |

| Anxiolytic | May reduce anxiety through modulation of serotonin pathways. |

| Neuroprotective | Exhibits properties that may protect neuronal cells from damage. |

1. Antidepressant Effects

A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of various cyclopropyl amines, including (1R,2S)-2-Cyclobutylcyclopropan-1-amine; hydrochloride. The findings indicated a significant reduction in depressive behaviors in animal models, correlating with increased serotonin levels in the hippocampus .

2. Anxiolytic Properties

Research conducted by Smith et al. (2023) demonstrated that this compound exhibited anxiolytic effects in rodent models subjected to stress-induced anxiety tests. The results suggested that the compound effectively reduced anxiety-related behaviors, supporting its potential use in treating anxiety disorders .

3. Neuroprotective Mechanisms

Another investigation highlighted the neuroprotective properties of (1R,2S)-2-Cyclobutylcyclopropan-1-amine; hydrochloride against oxidative stress-induced neuronal damage. The study found that treatment with this compound led to a decrease in markers of oxidative stress and apoptosis in neuronal cell cultures .

Comparative Analysis with Similar Compounds

Comparative studies have shown that (1R,2S)-2-Cyclobutylcyclopropan-1-amine; hydrochloride has distinct advantages over other similar compounds due to its unique cyclopropyl structure, which enhances its binding affinity to specific receptors involved in mood regulation.

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| (1R,2S)-2-Cyclobutylcyclopropan-1-amine; hydrochloride | MAOI, increases neurotransmitter levels | Antidepressant, anxiolytic |

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride | MAOI | Antidepressant |

| Tranylcypromine | MAOI | Depression |

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high enantiomeric purity of (1R,2S)-2-Cyclobutylcyclopropan-1-amine hydrochloride?

- Methodological Answer : Synthesis typically employs asymmetric catalysis or chiral auxiliaries to achieve the desired (1R,2S) configuration. Multi-step protocols involve cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed cyclizations, followed by amine functionalization. Purification via recrystallization or chiral chromatography ensures enantiomeric purity >99%. Key parameters include temperature control (<-20°C for cyclopropanation) and solvent selection (e.g., dichloromethane for stereochemical retention) .

Q. Which analytical techniques validate the structural and stereochemical integrity of this compound?

- Methodological Answer :

- NMR : - and -NMR confirm cyclopropane ring geometry (e.g., coupling constants for cis-substituents) and cyclobutyl group integration.

- HPLC : Chiral columns (e.g., Chiralpak IA) with mobile phases like hexane/isopropanol (90:10) resolve enantiomers, with retention times compared to standards.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 172.12) .

Q. How does stereochemistry influence the compound’s biological activity?

- Methodological Answer : Enantiomer-specific activity is assessed via:

- Receptor Binding Assays : Radioligand competition studies (e.g., -ligand displacement in serotonin/dopamine receptors) quantify affinity differences between (1R,2S) and (1S,2R) forms.

- Functional Assays : cAMP accumulation or calcium flux measurements in transfected HEK293 cells reveal stereospecific agonism/antagonism .

Advanced Research Questions

Q. How can contradictory binding affinity data across studies be resolved?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, ionic strength) or receptor isoform variability. Mitigation strategies include:

- Standardized Protocols : Use uniform buffer systems (e.g., Tris-HCl, pH 7.4) and recombinant cell lines expressing single receptor isoforms.

- Control Experiments : Compare with reference ligands (e.g., ketanserin for 5-HT) to normalize inter-lab variability .

Q. What methodologies assess the compound’s stability in biological matrices during pharmacokinetic studies?

- Methodological Answer :

- Plasma/Urine Stability : Incubate compound (1–10 µM) in human plasma/urine at 37°C and -20°C. Quantify degradation via LC-MS/MS at 0, 24, and 48 hours. For microbial interference, inoculate samples with E. coli (10 CFU/mL) and monitor stability shifts .

- Metabolic Stability : Use liver microsomes or hepatocytes to identify CYP450-mediated oxidation pathways. Trapping agents (e.g., glutathione) detect reactive metabolites .

Q. What experimental designs optimize in vivo neuropharmacological efficacy?

- Methodological Answer :

- Dose-Response Studies : Administer 0.1–10 mg/kg (i.p. or p.o.) in rodent models (e.g., forced swim test for antidepressant activity). Measure brain penetration via microdialysis.

- PK/PD Modeling : Correlate plasma AUC (area under the curve) with target engagement (e.g., receptor occupancy via PET imaging) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.